molecular formula C13H12O2 B12883888 1-(Furan-2-yl)-2-phenylpropan-1-one CAS No. 917906-03-7

1-(Furan-2-yl)-2-phenylpropan-1-one

Cat. No.: B12883888
CAS No.: 917906-03-7
M. Wt: 200.23 g/mol
InChI Key: QHSYIDSPZNSDRJ-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-phenylpropan-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a phenyl group through a propanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-2-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-acetylfuran with benzaldehyde under acidic conditions. This reaction typically uses hydrochloric acid in an acetic acid solution as the catalyst . Another method involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using biocatalysts such as Lactobacillus paracasei .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts in industrial settings is also being explored due to their potential for environmentally friendly and efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Furan-2-yl)-2-phenylpropan-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(Furan-2-yl)-2-phenylpropan-1-one can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its unique combination of a furan ring and a phenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

917906-03-7

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(furan-2-yl)-2-phenylpropan-1-one

InChI

InChI=1S/C13H12O2/c1-10(11-6-3-2-4-7-11)13(14)12-8-5-9-15-12/h2-10H,1H3

InChI Key

QHSYIDSPZNSDRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)C2=CC=CO2

Origin of Product

United States

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